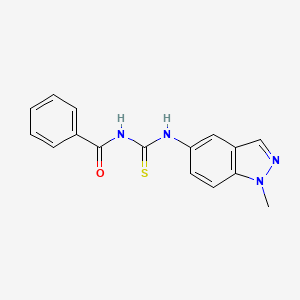

N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea

Description

Properties

IUPAC Name |

N-[(1-methylindazol-5-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-20-14-8-7-13(9-12(14)10-17-20)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCJEBIFPQTDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 1-methyl-1H-indazole-5-amine with benzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acylation reactions often employ acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various acyl derivatives depending on the substituent used.

Scientific Research Applications

Chemical Structure and Synthesis

N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea features a thiourea linkage, a benzoyl group, and a methyl-substituted indazole moiety. The synthesis typically involves the reaction of 1-methyl-1H-indazole-5-amine with benzoyl isothiocyanate in organic solvents such as dichloromethane or acetonitrile under reflux conditions. The product is purified through recrystallization or column chromatography.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . It may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Medicine

The compound shows promise in therapeutic applications , particularly in:

- Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Thiourea derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial potential.

Anticancer Properties

Research has shown that this compound can inhibit tumor growth effectively. For instance, studies on similar thiourea derivatives have reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses significant antimicrobial properties. Similar thiourea derivatives have demonstrated effectiveness against a range of bacterial strains, highlighting its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Structural Analogues with Pyrazole/Pyridine Moieties

N-Benzoyl-N'-[3-(4-Bromophenyl)-1H-Pyrazol-5-yl]thiourea

- Structure : Substituted pyrazole at N'-position.

- Activity: Demonstrated potent cytotoxic effects in the NCI 60 cancer cell line panel, with logCI50 values averaging −5.02. Superior activity against ovarian and renal cancers was noted .

N-(2-Chlorobenzoyl)-N'-(3-Pyridyl)thiourea

- Structure : Chlorinated benzoyl and pyridyl substituents.

- Conformation : Intramolecular N–H···O hydrogen bonding stabilizes a planar six-membered ring. Dihedral angles between thiourea and aromatic planes are 53.08° (pyridine) and 87.12° (benzene), reducing steric strain .

N-Benzoyl-N’-(2-Pyridyl)thiourea

- Conformational Stability : Trans-cis conformation is more stable than cis-trans due to intramolecular hydrogen bonding (B3LYP/6-311G(d,p) calculations) .

- Comparison : The methyl group at the indazole’s 1-position in the target compound may restrict rotation, favoring a specific conformation that enhances metabolic stability.

Derivatives with Halogen Substitutions

Chlorinated BFTU Derivatives (e.g., 4-Cl-BFTU)

- Structure : N-Benzoyl-N'-phenylthiourea with para-Cl substitution.

- Activity : Act as EGFR inhibitors by blocking tyrosine kinase receptors. Halogenation improves lipophilicity and target binding .

Heterocyclic Variants

N-Benzoyl-N'-(1H-1,2,4-Triazol-3-yl)thiourea

- Structure : Triazole substituent at N'.

- Analytical Data : High-resolution mass spectrometry (HRMS) confirmed molecular formula C10H9N5OS .

- Comparison : Triazoles are more electron-deficient than indazoles, which could reduce thiourea’s nucleophilicity and alter metal-binding properties.

Ethylenebis(3-Benzoyl-1-Benzylthiourea)

- Structure : Dimeric thiourea with benzyl and benzoyl groups.

- Synthesis : Prepared via benzoyl isothiocyanate and diamine reactions .

- Comparison: The monomeric structure of the target compound may improve solubility and bioavailability compared to dimeric analogs.

Physicochemical and Structural Properties

| Compound | Key Structural Features | Biological Activity | Stability/Conformation |

|---|---|---|---|

| Target Compound | 1-Methylindazole, benzoyl | Not reported (inferred anticancer) | Likely rigid due to methyl group |

| N-Benzoyl-N'-[3-(4-Bromophenyl)-Pyrazolyl] | Bromophenyl-pyrazole | logCI50 −5.02 (avg) in NCI 60 panel | Flexible pyrazole rotation |

| 4-Cl-BFTU | Para-Cl on phenyl | EGFR inhibition | Enhanced lipophilicity |

| N-(2-Cl-Benzoyl)-N'-(3-Pyridyl)thiourea | Chlorobenzoyl, pyridyl | Crystal structure with H-bonding | Planar six-membered ring |

Biological Activity

N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiourea linkage, a benzoyl group, and a methyl-substituted indazole moiety. The synthesis typically involves the reaction of 1-methyl-1H-indazole-5-amine with benzoyl isothiocyanate in organic solvents like dichloromethane or acetonitrile under reflux conditions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It has been investigated as a potential enzyme inhibitor or receptor modulator , with particular emphasis on its effects on kinases and proteases. These interactions can lead to significant downstream effects on various cellular pathways, making it a candidate for further therapeutic exploration .

1. Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Similar compounds have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, derivatives of thiourea have been reported to exhibit cytotoxic effects against various cancer cell lines.

2. Antimicrobial Activity

Preliminary studies suggest that thiourea derivatives can possess significant antimicrobial properties . Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial potential .

3. Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor , particularly against enzymes involved in cancer progression and inflammation. Studies have shown that certain thiourea derivatives can inhibit the activity of DNA gyrase, which is crucial for bacterial DNA replication, thus presenting a dual role as both an anticancer and antimicrobial agent .

Case Studies

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-benzoyl-N'-(1H-indazol-5-yl)thiourea | Lacks methyl group on indazole ring | Moderate anticancer activity |

| N-benzoyl-N'-(1-methyl-1H-indazol-3-yl)thiourea | Thiourea linkage at different position | Lower enzyme inhibition |

| N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)urea | Contains urea instead of thiourea | Reduced antimicrobial properties |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a nucleophilic substitution reaction between 1-methyl-1H-indazol-5-amine and benzoyl isothiocyanate. Key parameters include:

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions.

- Temperature control : Maintain 0–5°C during amine-isothiocyanate coupling to prevent decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity.

- Validation : Confirm product integrity via melting point analysis and comparison with literature values for similar thiourea derivatives .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structure of this thiourea derivative?

- Methodological Answer :

- FTIR : Identify ν(N–H) stretching at ~3100–3200 cm⁻¹, ν(C=O) at ~1680–1700 cm⁻¹, and ν(C=S) at ~1200–1250 cm⁻¹. Absence of ν(N=C=S) (2150–2100 cm⁻¹) confirms complete reaction .

- ¹H/¹³C NMR : Key signals include:

- Indazole protons: aromatic protons at δ 7.5–8.5 ppm (¹H); quaternary carbons at δ 120–140 ppm (¹³C).

- Thiourea NH protons: broad singlet at δ 9.5–10.5 ppm (¹H).

- Methyl group on indazole: singlet at δ 3.8–4.0 ppm (¹H) .

Q. What preliminary biological assays are suitable for evaluating its kinase inhibitory potential?

- Methodological Answer :

- Kinase profiling : Use fluorescence-based assays (e.g., ADP-Glo™) against a panel of kinases (e.g., Aurora A, JAK2) at 1–10 µM concentrations.

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression analysis.

- Control compounds : Compare with known inhibitors (e.g., staurosporine) to validate assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position, thiourea vs. urea linkage) impact biological activity?

- Methodological Answer :

- Comparative SAR : Synthesize analogs (e.g., N-benzoyl-N'-(1-methyl-1H-indazol-3-yl)thiourea) and test in kinase inhibition assays.

- Key findings :

- The 5-methylindazole regioisomer shows higher activity than the 3-methyl variant due to steric and electronic effects on target binding .

- Replacing thiourea with urea reduces activity (ΔIC₅₀ > 50%), likely due to weaker hydrogen bonding with kinase ATP pockets .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d,p) level to determine electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .

- Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: 4UCC for Aurora A). Analyze binding poses for hydrogen bonds (e.g., thiourea S with Lys162) and π-π stacking (indazole-benzoyl with Phe144) .

Q. How to resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Assay validation : Ensure consistency in buffer pH, ATP concentration, and enzyme lot.

- Counter-screening : Test against off-target kinases (e.g., CDK2) to rule out nonspecific inhibition.

- Metabolic stability : Assess compound integrity in assay media (LC-MS) to confirm activity is not artifactually reduced .

Q. What crystallographic challenges arise in determining its solid-state structure, and how are they addressed?

- Methodological Answer :

- Crystal growth : Use slow vapor diffusion (e.g., DCM/pentane) to obtain diffraction-quality crystals.

- Data collection/refinement :

- Twinning : Use SHELXD for structure solution and TWINLAW for twin law identification .

- Disorder : Apply PART and SIMU restraints in SHELXL to model disordered benzoyl groups .

- Validation : Check R-factor convergence (<5%), ADPs, and Hirshfeld surfaces for packing interactions .

Data Interpretation & Optimization

Q. How to interpret discrepancies between computational predictions and experimental bioactivity?

- Methodological Answer :

- Solvent effects : Include implicit solvation (e.g., PCM model) in DFT calculations to account for aqueous vs. hydrophobic environments .

- Conformational flexibility : Perform molecular dynamics simulations (100 ns) to sample accessible conformations missed in static docking .

Q. What strategies improve yield and purity during large-scale synthesis?

- Methodological Answer :

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate isothiocyanate coupling.

- Workup : Extract with ethyl acetate (3×) and wash with 5% HCl to remove unreacted amine.

- Quality control : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to monitor purity ≥98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.